Minozac free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MINOZAC FREE BASE involves the reaction of 4-methyl-6-phenylpyridazin-3-yl piperazine with pyrimidine. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
MINOZAC FREE BASE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying anti-inflammatory agents.
Biology: Investigated for its effects on glial cell activation and cytokine production.
Medicine: Explored as a therapeutic agent for neuroinflammatory conditions such as Alzheimer’s disease and traumatic brain injury.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for neurodegenerative diseases .
Mechanism of Action
MINOZAC FREE BASE exerts its effects by selectively inhibiting the production of proinflammatory cytokines in activated glial cells. This action helps reduce neuroinflammation and protect against synaptic dysfunction and cognitive deficits. The molecular targets include cytokines such as IL1β, TNFα, and S100b, and the pathways involved are related to glial cell activation and neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
Donepezil: An existing Alzheimer’s disease medication with different mechanisms of action.
Other Aminopyridazine-Derived Compounds: Similar in structure and function, these compounds also target neuroinflammation but may have varying efficacy.
Uniqueness
MINOZAC FREE BASE is unique in its selective inhibition of proinflammatory cytokines without affecting anti-inflammatory cytokines. This selective action makes it a promising candidate for treating neuroinflammatory conditions with minimal side effects .
Properties
CAS No. |
886208-65-7 |
---|---|
Molecular Formula |
C19H20N6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
ASVQCPUSQNFHHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
886208-65-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine MW-151 MW01-2-151SRM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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